Jasmolin II

Description

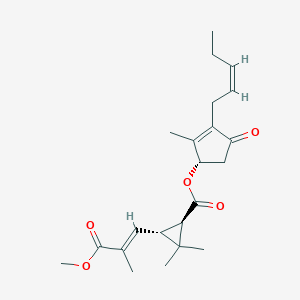

Structure

3D Structure

Properties

IUPAC Name |

[(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-7-8-9-10-15-14(3)18(12-17(15)23)27-21(25)19-16(22(19,4)5)11-13(2)20(24)26-6/h8-9,11,16,18-19H,7,10,12H2,1-6H3/b9-8-,13-11+/t16-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNSDDMJXANVMK-XIGJTORUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042082 | |

| Record name | Jasmolin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172-63-0 | |

| Record name | Jasmolin II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1172-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jasmolin II [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001172630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jasmolin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JASMOLIN II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0S961SVRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis of Jasmolin Ii in Tanacetum Cinerariifolium

Elucidation of Biosynthetic Pathways for Pyrethrin Components

The biosynthetic pathways for the components of pyrethrins (B594832) have been largely elucidated, though some steps, particularly in the synthesis of the alcohol moieties, remain unclear. mdpi.comoup.comnih.gov

The acid moiety of Jasmolin II, pyrethric acid, originates from the methylerythritol-4-phosphate (MEP) pathway, which is located in the plastids. maxapress.comnih.govmaxapress.com This pathway is a key part of the terpene biosynthetic network. maxapress.commaxapress.com The biosynthesis of pyrethric acid involves several enzymatic steps starting from dimethylallyl diphosphate (B83284) (DMAPP). nih.govmdpi.comportlandpress.comresearchgate.net

The initial step involves the enzyme chrysanthemyl diphosphate synthase (CDS), which catalyzes the conversion of two molecules of DMAPP into chrysanthemyl diphosphate (CDP). nih.govportlandpress.comresearchgate.net Subsequent steps involve the conversion of CDP to trans-chrysanthemol (B1144467), potentially facilitated by a Nudix-like phosphatase enzyme. maxapress.com Alcohol dehydrogenase 2 (ADH2) and aldehyde dehydrogenase 1 (ALDH1) then sequentially oxidize trans-chrysanthemol to produce chrysanthemic acid. nih.govmaxapress.commdpi.com Pyrethric acid is derived from chrysanthemic acid through hydroxylation at the C10 position by chrysanthemol (B1213662) 10-hydroxylase (TcCHH) and subsequent methylation of the carboxyl group by 10-carboxychrysanthemic acid 10-methyltransferase (CCMT). nih.govmaxapress.com

The alcohol moiety of Jasmolin II, jasmolone, is derived from the jasmonic acid (JA) biosynthetic pathway, also known as the octadecanoid pathway. maxapress.comnih.govwikipedia.org This pathway begins with the oxygenation of alpha-linolenic acid (ALA). portlandpress.comwikipedia.orgresearchgate.net

Jasmonic acid and its derivatives are plant hormones that play crucial roles in plant defense responses and development. mdpi.comnih.govuni-hohenheim.de The JA biosynthetic pathway involves several key enzymes, including lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), allene oxide cyclase (AOC), and oxo-phytodienoic acid reductase (OPR), followed by three rounds of β-oxidation. maxapress.comoup.comnewswise.com This process leads to the formation of (+)-7-iso-jasmonic acid, which can then be epimerized to (−)-JA. scispace.comwikipedia.org While it was generally accepted that JA is involved in the production of the alcohol moieties, recent studies suggest that the alcohol moiety in pyrethrin II likely originates from 12-oxo-phytodienoic acid (OPDA), iso-OPDA, and cis-jasmone, rather than directly from MeJA or JA. maxapress.comscispace.com

A key step in the biosynthesis of jasmolone is the conversion of jasmone (B1672801) to jasmolone. nih.govoup.comnih.govnih.gov This reaction is catalyzed by the enzyme jasmone hydroxylase (JMH), also known as TcCYP71AT148, which belongs to the cytochrome P450 oxidoreductase family. oup.comoup.comnih.govnih.gov TcJMH catalyzes a single hydroxylation step to produce jasmolone from jasmone. oup.comnih.govoup.comnih.govresearchgate.net In vitro assays with microsomal preparations expressing TcJMH have demonstrated its ability to catalyze this conversion. nih.gov Feeding experiments with jasmone in T. cinerariifolium flowers resulted in a significant increase in jasmolone concentration, supporting the role of JMH in this step. oup.comnih.gov

Despite significant progress, some steps in the complete biosynthesis of jasmolone from its precursors in the JA pathway remain unelucidated. nih.govwikipedia.orgnih.gov While 12-oxophytodienoic acid (OPDA) is considered a potential intermediate, the precise enzymatic conversions leading from OPDA or cis-jasmone to jasmolone are not fully understood. wikipedia.orgscispace.comidexlab.com

Origin of the Alcohol Moiety (Jasmolone)

Conversion of Jasmone to Jasmolone by Jasmone Hydroxylase (JMH)

Genetic and Enzymatic Regulation of Jasmolin II Biosynthesis

The biosynthesis of Jasmolin II and other pyrethrins is subject to complex genetic and enzymatic regulation in T. cinerariifolium. portlandpress.comwikipedia.orgnih.govnih.govfrontiersin.orgoup.com The expression of genes encoding the biosynthetic enzymes is regulated at multiple levels. mdpi.comfrontiersin.orgresearchgate.net

Studies have shown that the expression of pyrethrin biosynthetic genes is not always synchronized with the accumulation of pyrethrins, suggesting post-transcriptional regulation or storage mechanisms. mdpi.com However, many key biosynthetic genes exhibit coordinated expression patterns, often peaking during early flowering stages. mdpi.com

Transcription factors play a significant role in regulating pyrethrin biosynthesis. For instance, TcMYC2, a key transcription factor in the jasmonate signaling pathway, has been shown to positively regulate the expression of pyrethrin biosynthesis genes like TcCHS, TcAOC, and TcGLIP by binding to their promoter regions. maxapress.comoup.comnih.gov Another transcription factor, TcbZIP60, a member of the basic region/leucine zipper (bZIP) family, also positively regulates pyrethrin biosynthesis by activating genes in both the terpenoid and JA pathways, including TcCHS and TcAOC. frontiersin.orgresearchgate.net TcMYB8, an R3-MYB transcription factor, has also been identified as a positive regulator, enhancing the expression of TcCHS and TcGLIP. mdpi.comportlandpress.com

Environmental factors and plant hormones, such as methyl jasmonate (MeJA), can induce pyrethrin synthesis and upregulate the expression of biosynthetic genes. mdpi.comoup.comresearchgate.netnih.gov Volatile organic compounds (VOCs) emitted by wounded plants can also selectively regulate the expression of certain enzyme genes involved in pyrethrin biosynthesis, such as CDS, CAS, and TcGLIP. nih.govnih.gov

The final step in Jasmolin II biosynthesis is the esterification of pyrethric acid and jasmolone, catalyzed by a GDSL lipase-like protein (TcGLIP). nih.govoup.commaxapress.comnih.gov This enzyme links the acid and alcohol moieties to form the pyrethrin molecule. oup.commaxapress.comnih.gov TcGLIP is predominantly expressed in the pericarp of the ovaries, while the synthesis of jasmolone occurs in the trichomes, indicating spatial separation of biosynthetic steps. oup.com

Research findings on the expression patterns of key genes involved in pyrethrin biosynthesis in T. cinerariifolium flowers across different developmental stages (S1-S4) highlight the dynamic regulation of this pathway. mdpi.com

| Gene Name | Putative Function | Expression Pattern (S1-S2) | Expression Pattern (S3-S4) |

| TcCDS | Chrysanthemyl diphosphate synthase | Elevated | Downregulated |

| TcAOC | Allene oxide cyclase | Elevated | Downregulated |

| TcGLIP | GDSL lipase-like protein | Elevated | Downregulated |

| TcJMH | Jasmone hydroxylase | Elevated | Continued to rise mdpi.com |

| TcCHS | Chrysanthemol synthase | Elevated | Downregulated |

| TcALDH1 | Aldehyde dehydrogenase 1 | Elevated | Downregulated |

| TcADH2 | Alcohol dehydrogenase 2 | Constant mdpi.com | Constant mdpi.com |

Note: Expression patterns are based on comparative transcriptomic analysis and may vary. mdpi.commdpi.com

These detailed research findings contribute to a growing understanding of the complex genetic and enzymatic machinery governing Jasmolin II biosynthesis in Tanacetum cinerariifolium.

Identification and Characterization of Key Biosynthetic Genes

The pyrethrin biosynthetic pathway involves several key enzymatic steps, and researchers have identified and characterized some of the genes encoding these enzymes. The pathway includes steps from terpene biosynthesis (specifically the MEP pathway for the acid moiety precursor and potentially the LOX pathway for the alcohol moiety precursor), oxidation, and the final esterification. lipidmaps.org

Genes encoding enzymes involved in the formation of both the chrysanthemic acid and pyrethric acid portions, as well as those responsible for the oxidation of the alcohol moieties and the final esterification steps, have been identified. nih.gov Key enzymes in the later stages of the pathway include cytochrome P450 monooxygenases (P450s) and acyltransferases (AATs). nih.govuni.lu

Specifically, TcCYP82L1 and TcCYP82L2 are cytochrome P450 enzymes that catalyze the oxidation of alcohol precursors like pyrethrolone (B1236646) and jasmololone. nih.govuni.lu The ester bond that forms Jasmolin II between jasmololone and pyrethric acid is catalyzed by an acyltransferase, TcAAT1. nih.govuni.lu Other candidate genes involved in the broader pyrethrin pathway, such as TcCYP81D8, have also been identified through studies examining gene expression profiles. lipidmaps.orguni.lu

Transcriptional Regulation of Pyrethrin Biosynthetic Genes

The expression of genes involved in the pyrethrin biosynthetic pathway is subject to transcriptional regulation. This regulation contributes to the observed patterns of pyrethrin accumulation in different plant tissues and at various developmental stages. lipidmaps.org

Transcriptomic studies have been employed to analyze gene expression patterns and identify potential transcription factors that may regulate the biosynthesis of pyrethrins. uni.lu Specific transcription factors, such as TcWRKY1, have been identified and shown to potentially bind to the promoter regions of pyrethrin biosynthesis genes, influencing their expression levels. sci-toys.com This coordinated regulation ensures that the necessary enzymes are available at the appropriate time and location for pyrethrin production.

Subcellular Localization of Biosynthetic Enzymes

Pyrethrin biosynthesis primarily takes place in the secretory glands of T. cinerariifolium, which are found in structures like achenes and florets. nih.govuni.lu While the exact subcellular localization of all enzymes within the cells of these glands is still being fully elucidated, the final steps catalyzed by P450s and AATs occur within these glands. nih.govuni.lu Cytochrome P450 enzymes are typically associated with the endoplasmic reticulum membrane, while acyltransferases can be located in various cellular compartments. The concentration of these enzymes within the secretory glands facilitates the efficient production of pyrethrins.

Influence of Environmental Factors and Plant Development on Jasmolin II Content

The content of Jasmolin II and other pyrethrins in T. cinerariifolium is significantly influenced by both environmental factors and the developmental stage of the plant. lipidmaps.orguni.lu Optimal conditions are crucial for maximizing pyrethrin yield. lipidmaps.org Studies have investigated the impact of various environmental factors, including light, temperature, and water availability, on pyrethrin accumulation and the ratios of different pyrethrins. Genotype-environment interactions also play a role in determining pyrethrin content. uni.lu

Wounding-Induced Biosynthesis

Mechanical wounding or herbivory can stimulate the biosynthesis of pyrethrins in T. cinerariifolium. lipidmaps.orguni.lu This suggests that pyrethrins act as a defense mechanism against pests. Wounding can lead to an increase in the expression of certain genes within the pyrethrin biosynthetic pathway, resulting in elevated production of these insecticidal compounds. lipidmaps.org

Tissue-Specific Accumulation (e.g., flowers, trichomes, achenes)

Pyrethrins, including Jasmolin II, accumulate in a tissue-specific manner in T. cinerariifolium. The highest concentrations are typically found in the flowers, particularly in the achenes (the dry, one-seeded fruits) and ray florets. nih.govlipidmaps.orguni.lu Secretory trichomes, specialized hair-like structures on the plant surface, also play a significant role in the production and storage of pyrethrins. lipidmaps.orguni.lu The localization of pyrethrin accumulation in these tissues is consistent with their defensive function against insects.

Genetic Variation in Pyrethrin Content within Populations

Significant genetic variation exists within populations of T. cinerariifolium regarding both the total pyrethrin content and the relative proportions of the different pyrethrin compounds, including Jasmolin II. lipidmaps.orgnih.gov This genetic diversity contributes to variations in yield and pyrethrin profiles observed among different accessions or cultivars. lipidmaps.org Studies have shown that genetic factors influence how plants respond to environmental conditions, leading to differences in pyrethrin content. uni.luuni.lu This genetic variation is important for breeding programs aimed at developing cultivars with high pyrethrin yields and desirable compositions.

Mechanism of Action in Target Organisms

Neurological Targets and Modulatory Effects

Pyrethrins (B594832), including Jasmolin II, act as neurotoxins by targeting voltage-gated sodium channels in the nerve cell membranes. nih.govunl.eduunl.eduresearchgate.netregulations.gov These channels are crucial for the generation and propagation of action potentials, which are electrical signals that transmit information throughout the nervous system. unl.eduunl.edugranthaalayahpublication.org

Interaction with Voltage-Gated Sodium Channels

Jasmolin II and other pyrethrins interact with voltage-gated sodium channels, disrupting their normal function. nih.govunl.eduunl.eduresearchgate.netregulations.gov This interaction affects the gating kinetics of the channels, which are the processes that control their opening and closing. nih.gov

Prolongation of Sodium Channel Open State

A key effect of Jasmolin II on voltage-gated sodium channels is the prolongation of their open state. nih.govunl.eduunl.edu Normally, sodium channels open briefly in response to a depolarization of the nerve membrane, allowing sodium ions to rush into the cell and generate an action potential. unl.eduunl.edu They then rapidly inactivate, closing the channel and preventing further sodium influx. granthaalayahpublication.org Jasmolin II interferes with this inactivation process, causing the channels to remain open for an extended period. nih.govunl.eduunl.edu

Repetitive Neuronal Discharge and Conduction Block

The prolonged influx of sodium ions due to the extended open state of the sodium channels leads to a disruption of the normal electrical activity of the nerve. nih.gov This can manifest as repetitive neuronal discharge, where the nerve fires multiple times in response to a single stimulus. nih.govgranthaalayahpublication.orgmerckvetmanual.com At higher concentrations or with continued exposure, the persistent depolarization of the nerve membrane can lead to a complete block of nerve impulse conduction, resulting in paralysis and ultimately death of the organism. nih.govresearchgate.net

Role of Synergists (e.g., Piperonyl Butoxide) in Enhancing Activity

The insecticidal activity of pyrethrins, including Jasmolin II, can be significantly enhanced by the addition of synergists such as piperonyl butoxide (PBO). oup.comrothamsted.ac.ukthegoodscentscompany.comnih.gov Piperonyl butoxide is not an insecticide itself but acts by inhibiting the insect's metabolic enzymes, particularly cytochrome P450 monoxygenases, which are involved in the detoxification of pyrethrins. rothamsted.ac.ukthegoodscentscompany.com By blocking these detoxification pathways, PBO allows the pyrethrins to reach their target sites in the nervous system at higher concentrations and persist for longer periods, thereby increasing their efficacy. rothamsted.ac.ukthegoodscentscompany.com Studies have shown that combining Jasmolin II with piperonyl butoxide can substantially increase its toxicity against various insects. oup.com

Comparative Analysis of Jasmolin II Activity with Other Pyrethrins

Relative Potency and Knockdown Effects

Research has compared the insecticidal activity of Jasmolin II with other pyrethrins. While all pyrethrins interact with voltage-gated sodium channels, there can be differences in their relative potency and the speed at which they cause paralysis (knockdown effect) and mortality. unl.edumerckvetmanual.comnih.gov

Studies have indicated that Pyrethrin I is often considered to be the most active for causing mortality, while Pyrethrin II is particularly known for its rapid knockdown activity. unl.eduunl.edumerckvetmanual.comannualreviews.org Jasmolin II has been found to be less toxic than either pyrethrum extract or cinerin II against certain insects, such as Tribolium castaneum, Aedes aegypti, Phasdon cochleariae, Daphnia magna, and Tenebrio molitor, when used with a synergist like piperonyl butoxide. oup.com However, Jasmolin II was found to be nearly as toxic as cinerin II against Musca domestica (houseflies), with both being about two-fifths as toxic as a commercial pyrethrum extract. oup.com

The differences in the in vivo toxicities of the six pyrethrins, despite their similar effects on inhibiting sodium channel inactivation, may be related to their variable potencies in inhibiting channel deactivation and potential differences in how their action is affected by repeated channel activation. nih.gov

Below is a table summarizing some comparative toxicity data for Jasmolin II relative to pyrethrum extract and cinerin II against various organisms, based on studies using a synergist (1 part insecticide to 8 parts piperonyl butoxide w/w). oup.com

| Target Organism | Jasmolin II Toxicity Relative to Pyrethrum Extract | Jasmolin II Toxicity Relative to Cinerin II |

| Tribolium castaneum | About 1/200 | Considerably less toxic |

| Aedes aegypti | About 1/17 | Considerably less toxic |

| Phasdon cochleariae | About 1/17 | Considerably less toxic |

| Daphnia magna | About 1/14 | Considerably less toxic |

| Tenebrio molitor | About 1/4 | Considerably less toxic |

| Musca domestica | About 2/5 | Nearly as toxic |

Binding Affinity Studies (e.g., Molecular Docking)

While the primary insecticidal action of pyrethrins involves interaction with voltage-gated sodium channels, research also explores their interaction with other biological targets, particularly in the context of repellency nih.govresearchgate.net. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule, such as Jasmolin II, to a protein target mdpi.complos.org. This method helps to understand the potential interactions at a molecular level and estimate the strength of binding, expressed as a binding affinity score (e.g., in kcal/mol) mdpi.comnih.gov. Studies involving molecular docking can provide insights into how Jasmolin II might interact with specific insect proteins, including olfactory receptors researchgate.netplos.org. Although general information on molecular docking and binding affinity studies is available mdpi.complos.orgnih.govnih.gov, specific detailed binding affinity data for Jasmolin II with particular target proteins like insect olfactory receptors were not prominently featured in the search results.

Molecular Basis of Repellency

The repellency of pyrethrum, and its components like Jasmolin II, is a complex phenomenon that involves interactions with the insect olfactory system unl.edunih.gov. Unlike the rapid knockdown and lethal effects associated with sodium channel modulation at higher concentrations, repellency can occur at lower, sublethal concentrations unl.edu. The molecular basis of this repellency is being actively investigated nih.govresearchgate.net.

Analytical Methodologies for Jasmolin Ii Quantification and Characterization

Extraction Techniques from Plant Material

Extracting pyrethrins (B594832), including Jasmolin II, from the dried flowers of Chrysanthemum cinerariifolium is the initial step in their analysis and utilization. mdpi.combiosynth.com The efficiency of extraction is influenced by the chosen method and conditions, such as solvent type and temperature. mdpi.com

Traditional methods for extracting pyrethrins from dried pyrethrum flowers primarily involve solvent extraction. mdpi.comresearchgate.net These methods have been used for centuries, with the powder prepared from dried flower heads historically used as a natural insecticide. ajol.info Commercial extraction often utilizes light petrol-based solvents like hexane, petroleum ether, or kerosene (B1165875). researchgate.netmcgill.cagoogle.com

Common traditional techniques include maceration and Soxhlet extraction. mdpi.comresearchgate.net While widely used, traditional methods have limitations such as prolonged extraction times, high solvent consumption, and the potential for thermal degradation of the thermolabile pyrethrins due to extended heat exposure. mdpi.com For instance, soaking dried flowers in kerosene for a sufficient period can dissolve a significant percentage of the pyrethrins. mcgill.ca

In response to the limitations of traditional methods and a growing emphasis on environmentally friendly practices, green extraction techniques have been explored for pyrethrins. mdpi.comnih.govdntb.gov.ua These methods aim to minimize solvent usage, reduce extraction times, and improve the quality of the extract. nih.gov

Supercritical CO2 extraction (SC-CO2) is one such technique that avoids the use of organic solvents. mdpi.comresearchgate.net Studies have shown SC-CO2 extraction to be effective in obtaining pyrethrins. mdpi.comresearchgate.netresearchgate.net Ultrasound-Assisted Extraction (UAE) is another green technique that utilizes ultrasound waves to enhance solvent penetration and compound release from the plant matrix, often reducing extraction time and solvent consumption. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov Microwave-Assisted Extraction (MAE) has also been investigated as a green method for pyrethrin extraction, with studies evaluating different solvents and temperatures to optimize the yield of specific pyrethrins like Jasmolin II. mdpi.com Other novel green extraction techniques explored for pyrethrins include high-voltage electric discharge (HVED) extraction, subcritical water extraction (SWE), and deep eutectic solvent (DES) extraction. mdpi.com

Research comparing different green extraction techniques has shown varying efficiencies. One study found SC-CO2 extraction to be the most effective among several techniques for extracting all six pyrethrins, yielding the highest total amount. mdpi.com UAE and MAE have also demonstrated success in pyrethrin extraction. mdpi.com The choice of solvent in techniques like MAE and UAE significantly impacts the concentration of extracted pyrethrins, with different solvents and temperatures yielding varying amounts of Jasmolin II. mdpi.com

Traditional Extraction Methods

Chromatographic Separation and Detection Methods

Chromatographic methods are essential for separating Jasmolin II from other pyrethrins and matrix components and for its subsequent detection and quantification. researchgate.net Due to the structural similarities among the six pyrethrins, achieving good separation can be challenging. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a principal technique widely used for the identification and quantification of pyrethrins, including Jasmolin II, in various sample types such as plant extracts, in-process samples, and formulated products. researchgate.netresearchgate.neticipe.orgactahort.orgusindh.edu.pknih.gov HPLC offers advantages in separating these closely related compounds. researchgate.net

Both reversed-phase and normal-phase HPLC methods have been developed for pyrethrin analysis. researchgate.neticipe.org Reversed-phase HPLC with C18 columns and methanol-water mobile phases has been used, although achieving complete separation of all six esters, particularly the cinerin and jasmolin peaks within each group, can be difficult due to potential interferences from other extract components. Normal-phase HPLC methods, often utilizing silica (B1680970) gel or cyano columns and mobile phases like hexane-tetrahydrofuran, have demonstrated better separation of all six pyrethrins, including Jasmolin II, allowing for individual quantification. researchgate.netresearchgate.netresearchgate.netamazonaws.com Detection is commonly performed using UV detectors, often at wavelengths around 230-254 nm, leveraging the UV absorptivity of pyrethrins. researchgate.netajol.infoicipe.orgusindh.edu.pkamazonaws.com

Detailed research findings highlight the effectiveness of normal-phase HPLC for separating all six pyrethrin esters. One method using a Spherex Cyano column with a hexane-THF mobile phase achieved robust separation and accurate quantification of all six components, including Jasmolin II, with good recovery rates when compared to traditional methods.

| Method Type | Column Type | Mobile Phase | Detection | Key Feature |

| Normal-Phase HPLC | Cyano (Spherex) | Hexane-THF (97.75:2.25) | UV (240 nm) | Robust separation of all six pyrethrins. |

| Reversed-Phase HPLC | C18 ODS | Methanol-Water (80:20) | UV | May not separate all six esters distinctly. |

| Reversed-Phase HPLC | Ascentis® Express C18 | Water-Acetonitrile gradient | UV (230 nm) | Fast separation with good resolution. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and sensitive technique used for the determination of pyrethrins, including Jasmolin II, particularly in complex matrices where high selectivity and low detection limits are required. wur.nlnih.govnih.govcannabissciencetech.comnih.govbuyandsell.gc.camdpi.com LC-MS/MS is often considered an alternative or complementary method to GC-MS for analyzing pyrethroids. wur.nl

LC-MS/MS methods for pyrethrins typically involve reversed-phase separation coupled with electrospray ionization (ESI) in positive mode, as pyrethrins tend to form abundant precursor ions as [M + H]+ adducts under these conditions. nih.govnih.gov Tandem mass spectrometry (MS/MS) operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode provides high specificity by monitoring specific precursor-product ion transitions for each pyrethrin, enabling accurate quantification even in the presence of matrix interferences. nih.govcannabissciencetech.comnih.govmdpi.com

Detailed LC-MS/MS methods have been developed and validated for the simultaneous determination of pyrethrins, including Jasmolin II, in various matrices such as animal feeds and water. nih.govcannabissciencetech.comnih.govbuyandsell.gc.camdpi.comepa.govepa.gov These methods often involve simple sample preparation steps like solvent extraction (e.g., with acetonitrile) followed by filtration or dilution before LC-MS/MS analysis. nih.govcannabissciencetech.combuyandsell.gc.camdpi.com

Research findings demonstrate the capabilities of LC-MS/MS for Jasmolin II analysis. One method for analyzing pyrethrins in cannabis flowers reported a Limit of Quantification (LOQ) of 0.01 µg/g for Jasmolin II using LC-MS/MS with optimized MRM transitions. cannabissciencetech.com Another study on pyrethrin residues in fruits and vegetables using LC-MS/MS achieved satisfactory recoveries (70-110%) and good precision for all pyrethrin components, including Jasmolin II. nih.gov LC-MS/MS methods have also been applied for the quantitative determination of Jasmolin II in water and soil matrices, with reported LOQs in the µg/L and µg/kg ranges, respectively. epa.govepa.gov

| Matrix | Technique | Ionization Mode | Adduct Type | LOQ for Jasmolin II | Reference |

| Cannabis Flowers | LC-MS/MS | ESI (+) | [M + H]+ | 0.01 µg/g | cannabissciencetech.com |

| Water | LC-MS/MS | ESI (+) | [M + H]+ | 0.0818 µg/L (as part of Pyrethrin II) | epa.gov |

| Soil/Sediment | LC-MS/MS | ESI (+) | [M + H]+ | 6.54 µg/kg (as part of Pyrethrin II) | epa.gov |

| Animal Feeds | LC-MS/MS | ESI (+) | [M + H]+ | 1-10 µg/kg (range for pyrethrins) | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique employed for the analysis of pyrethrins, including Jasmolin II. researchgate.netCurrent time information in منطقة الظفرة, AE.usgs.govresearchgate.netnih.gov Traditionally, pyrethroids were often measured by GC with or without mass spectrometry. shimadzu.com GC-MS and GC-MS/MS offer good selectivity and sensitivity for pyrethroid analysis. nih.gov

While GC is used, the thermal instability of pyrethrins can be a consideration, and analytical methods based on liquid chromatography are sometimes preferred. researchgate.net However, GC-MS has been successfully applied for identifying the structures of separated pyrethrin compounds and for residue analysis in various matrices. researchgate.netresearchgate.netnih.gov GC-MS/MS, utilizing multiple reaction monitoring (MRM), is a popular approach for the analysis of pyrethroids due to its enhanced selectivity and lower limits of quantification. nih.gov

GC-MS methods for pyrethrins often involve solvent extraction from the sample matrix. For complex matrices like soil or sediment, sample preparation may include clean-up steps such as solid-phase extraction (SPE) or gel-permeation chromatography (GPC) to remove interfering components before GC-MS analysis. usgs.gov Detection is performed using mass spectrometry, with characteristic fragment ions used for identification and quantification. amazonaws.com

Research has demonstrated the application of GC-MS/MS for the determination of pyrethrins, including Jasmolin II, in matrices like goji berries and soil. nih.gov One validated GC-MS/MS method for pyrethrins in goji berries reported good linearity, accuracy (average recoveries 88.3%-111.5%), and precision. nih.gov GC-MS/MS has also been used for the analysis of pyrethroid pesticides in soil samples following Soxhlet extraction.

| Matrix | Technique | Extraction Method | Key Feature | Reference |

| Goji Berries | GC-MS/MS | Not specified in snippet | Good linearity, accuracy, and precision. nih.gov | nih.gov |

| Soil | GC-MS/MS | Soxhlet Extraction | Accurate and reliable for pyrethroids. | |

| Water/Sediment | GC/MS or GC/MS/MS | SPE (water), Microwave-assisted extraction (sediment) | Suitable for subnanogram per liter detection in water. usgs.gov | usgs.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Spectroscopic Characterization (e.g., FTIR, NMR)

Spectroscopic techniques such as Fourier Transform-Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for the characterization and structural confirmation of Jasmolin II. researchgate.net

FTIR Spectroscopy: IR spectroscopy provides information about the functional groups present in the Jasmolin II molecule. Characteristic absorption bands in the IR spectrum correspond to the vibrations of specific bonds. For Jasmolin II, reported IR absorption bands (vmax cm⁻¹) include 2930, 2850, 1780, 1720, 1690, 1650, 1380, 1285, 1195, 1155, 1115, and 855. kyoto-u.ac.jp

NMR Spectroscopy: NMR spectroscopy is a powerful tool for determining the detailed structure of Jasmolin II by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. ¹H NMR spectra show signals corresponding to different types of hydrogen atoms in the molecule, while ¹³C NMR spectra reveal the different carbon environments.

For Jasmolin II in CDCl₃, characteristic ¹H NMR signals (δ) have been reported, including a singlet at 3.7 ppm corresponding to the methyl protons of the -COOCH₃ group in the pyrethric acid moiety. kyoto-u.ac.jp Signals for methyl groups on the cyclopropane (B1198618) ring are observed around 1.25 ppm (singlet, trans to -COOR) and 1.3 ppm (singlet, cis to -COOR). kyoto-u.ac.jp A singlet at 2.0 ppm is attributed to the methyl group on the cyclopentenolone ring, and a singlet at 1.0 ppm corresponds to the methyl group in the pentenyl side chain. kyoto-u.ac.jp

¹³C NMR spectral data for pyrethrins compounds, including Jasmolin II, show characteristic carbon signals in the ranges of δC 34.0-36.5, 29.0-30.0, 32.0-33.0, 170.0-173.0, 22.0-23.0, 20.0-21.0, 120.0-121.0, and 135.0-136.0 for the skeleton carbons, and 71.0-74.0, 164.0-166.0, 141.0-143.0, 203.0-205.0, 41.5-42.5, 14.0-15.0, 20.5-22.5, and 123.0-127.0 for the carbon signals on the other part of the molecule. google.com

Mass spectrometry (MS), often coupled with chromatography (GC-MS or LC-MS/MS), is also used for the characterization and identification of Jasmolin II based on its mass-to-charge ratio and fragmentation pattern. researchgate.netamazonaws.com Characteristic fragments (m/z) for Jasmolin II detected by GC-MS include 163, 168, and 212, along with common fragments (m/z) of 55, 107, and 133 shared among some pyrethrins. amazonaws.comeurl-pesticides.eu For LC-MS analysis using electrospray ionization (ESI), the prominent ion in the spectra for Jasmolin II is typically the protonated molecule [M+H]⁺. nih.govtandfonline.com

Validation of Analytical Methods (e.g., Selectivity, Accuracy, Precision, LOD, LOQ)

The validation of analytical methods for the quantification of Jasmolin II is crucial to ensure the reliability and accuracy of the results. wjarr.com Key validation parameters include selectivity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ). wjarr.comchromatographyonline.com

Selectivity: Selectivity refers to the ability of a method to accurately measure the analyte of interest (Jasmolin II) in the presence of other components in the sample matrix. wjarr.comdemarcheiso17025.com Analytical methods utilizing techniques like HPLC or GC coupled with selective detectors such as MS/MS demonstrate good selectivity for the individual pyrethrins, including Jasmolin II, separating them from other compounds in complex matrices like pyrethrum extract or food samples. researchgate.netnih.govtandfonline.comnih.govresearchgate.net

Accuracy: Accuracy is the closeness of agreement between the measured value and the true value of the analyte concentration. wjarr.comchromatographyonline.com It is often assessed through recovery studies by analyzing spiked samples with known concentrations of Jasmolin II. chromatographyonline.com Validated methods for pyrethrins, including Jasmolin II, have reported satisfactory recoveries within acceptable ranges (e.g., 70-110%). nih.govtandfonline.comnih.govepa.gov

Precision: Precision describes the agreement among individual measurements of the same homogeneous sample under specified conditions. wjarr.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation. wjarr.com Precision can be evaluated at different levels, such as repeatability (within a short period in the same laboratory) and intermediate precision (within the same laboratory over different days, with different analysts or equipment). wjarr.com Reported precision values (RSD) for the analysis of Jasmolin II in various matrices have been below acceptable limits (e.g., below 20% or 14%). nih.govtandfonline.comnih.govepa.gov

Limit of Detection (LOD): The LOD is the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, under the given method conditions. wjarr.comchromatographyonline.com It is often determined based on a signal-to-noise ratio (typically 3:1) or calculated from the standard deviation of the response and the slope of the calibration curve. wjarr.comchromatographyonline.com LODs are particularly important for methods used to detect impurities or trace levels of analytes. demarcheiso17025.com

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. wjarr.comchromatographyonline.com It is typically determined based on a signal-to-noise ratio (commonly 10:1) or calculated similarly to the LOD but with a different constant. wjarr.comchromatographyonline.com The LOQ represents the lower limit of the method's working range for quantitative analysis. demarcheiso17025.com Reported LOQ values for the analysis of Jasmolin II, often as part of total pyrethrins or the pyrethrin II group, vary depending on the matrix and specific method used. epa.gov

Analytical methods for Jasmolin II are validated to ensure they are suitable for their intended purpose, such as the quantitative determination of Jasmolin II in pyrethrum extracts or residue analysis in food samples. researchgate.netnih.gov

Table 1: Summary of Jasmolin II Spectroscopic Data

| Spectroscopy Type | Characteristic Data | Reference |

| FTIR (vmax cm⁻¹) | 2930, 2850, 1780, 1720, 1690, 1650, 1380, 1285, 1195, 1155, 1115, 855 | kyoto-u.ac.jp |

| ¹H NMR (CDCl₃, δ) | 3.7 (3H, s, -COOCH₃), 1.25 (3H, s, cyclopropane CH₃ trans), 1.3 (3H, s, cyclopropane CH₃ cis), 2.0 (3H, s, cyclopentenolone CH₃), 1.0 (3H, s, pentenyl CH₃) | kyoto-u.ac.jp |

| GC-MS (m/z) | Common: 55, 107, 133; Characteristic: 163, 168, 212 | amazonaws.comeurl-pesticides.eu |

| LC-MS (ESI) | Prominent ion: [M+H]⁺ | nih.govtandfonline.com |

Table 2: Summary of Reported Analytical Method Validation Parameters for Jasmolin II Quantification

| Validation Parameter | Typical Findings | Relevant Analytical Techniques | Reference |

| Selectivity | Demonstrated by separation from other pyrethrins and matrix components. | HPLC, GC, LC-MS/MS, GC-MS | researchgate.netnih.govtandfonline.comnih.govresearchgate.net |

| Accuracy (Recovery) | Satisfactory recoveries reported (e.g., 70-110%). | LC-MS/MS, QuEChERS extraction + LC-MS/MS | nih.govtandfonline.comnih.govepa.gov |

| Precision (RSD) | Good precision reported (e.g., below 20% or 14%). | LC-MS/MS, QuEChERS extraction + LC-MS/MS | nih.govtandfonline.comnih.govepa.gov |

| LOD | Determined for trace analysis; specific values depend on matrix and method. | LC-MS/MS, GC-MS | wjarr.comchromatographyonline.comdemarcheiso17025.comepa.gov |

| LOQ | Determined as the lowest quantifiable concentration; values vary by matrix/method. | LC-MS/MS, GC-MS | wjarr.comchromatographyonline.comdemarcheiso17025.comepa.gov |

Ecological and Agricultural Implications of Jasmolin Ii

Role in Plant Defense Mechanisms

Pyrethrins (B594832), including Jasmolin II, are synthesized by Tanacetum cinerariifolium as a crucial part of its defense system against insect predation. maxapress.comresearchgate.netportlandpress.com These secondary metabolites are primarily accumulated in the flower heads, providing protection to the reproductive parts of the plant. researchgate.netmdpi.com The biosynthesis of pyrethrins is linked to plant defense signaling pathways, particularly those involving jasmonic acid (JA), a phytohormone known to regulate responses to herbivores. maxapress.commdpi.commdpi.com Mechanical damage or insect feeding can lead to a rapid increase in pyrethrin content in leaves, indicating an induced defense response. maxapress.com

Insecticidal Properties and Efficacy against Specific Pests

Jasmolin II contributes to the potent insecticidal activity of pyrethrum extract. biosynth.comrhhz.net Pyrethrins, including Jasmolin II, act as neurotoxins in insects, targeting voltage-gated sodium channels in their nervous system. biosynth.commaxapress.comresearchgate.net This interaction prolongs the open state of the sodium channels, leading to repetitive nerve firings, paralysis (known as the "knockdown effect"), and ultimately death of the insect. biosynth.commaxapress.comresearchgate.netmdpi.com

Repellent Effects on Herbivores

In addition to their insecticidal action, pyrethrins, including Jasmolin II, also exhibit repellent properties against herbivores. pareto.go.tzherts.ac.ukresearchgate.netmdpi.com This repellent effect can deter pests from feeding on plants containing these compounds. pareto.go.tzmdpi.com The repellent action is believed to involve interactions with insect odorant receptors, further contributing to the plant's defense strategy. portlandpress.comresearchgate.net The combination of insecticidal and repellent effects provides a dual mechanism of protection for the pyrethrum plant. researchgate.net

Interaction with Natural Predators

Pyrethrum plants employ a multifaceted defense strategy that can also influence interactions with natural predators of herbivores. T. cinerariifolium flowers release volatile organic compounds, such as (E)-β-farnesene (EβF), which acts as an aphid alarm pheromone. maxapress.comportlandpress.commdpi.com This pheromone can attract natural enemies of aphids, such as ladybirds, to the plant. maxapress.comportlandpress.commdpi.com While Jasmolin II itself is primarily known for its direct effects on herbivores, the presence of pyrethrins alongside these volatile attractants suggests a complex interplay in the plant's ecological defense, potentially enhancing biological control by luring predators to infested areas. maxapress.comportlandpress.com

Integration into Sustainable Agricultural Practices

Due to their natural origin, potent activity, and relatively low mammalian toxicity compared to many synthetic pesticides, pyrethrins, including Jasmolin II, are valuable in sustainable agriculture and integrated pest management programs. biosynth.compareto.go.tzresearchgate.netmdpi.com Their rapid biodegradation in the environment minimizes persistence and reduces the risk of adverse effects on non-target organisms. biosynth.commaxapress.comresearchgate.netmdpi.com

Organic Farming Applications

Natural pyrethrins are among the few insecticides permitted for use in organic agriculture. researchgate.netuludag.edu.trmdpi.commdpi.com Their environmental friendliness and compatibility with organic farming principles make them a preferred choice for pest control in organically certified crops. biosynth.comresearchgate.netdergipark.org.tr Organic farmers utilize pyrethrins to manage a wide range of insect pests on fruit and vegetable crops. researchgate.netuludag.edu.trdergipark.org.tr The rapid degradation of pyrethrum compounds by factors such as oxygen, light, and temperature aligns with the goals of organic farming to minimize environmental impact and reduce pesticide residues in food. researchgate.netuludag.edu.trdergipark.org.tr

Companion Planting Strategies

Plants containing pyrethrins, such as Tanacetum cinerariifolium, can be incorporated into companion planting strategies. maxapress.comportlandpress.comresearchgate.net Companion planting involves growing different plant species together to achieve mutual benefits, including pest control. georgiastrait.orgfirsttunnels.co.uk Planting pyrethrum daisies alongside susceptible crops can help repel pests and protect the main crop from damage. maxapress.comportlandpress.comresearchgate.net This approach leverages the natural repellent and insecticidal properties of the pyrethrins within the plant to create a more resilient and naturally defended agricultural ecosystem. maxapress.comportlandpress.comresearchgate.net Farmers have recognized and begun utilizing pyrethrum in this capacity. maxapress.comresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Jasmolin II | 12304690 |

| Pyrethrin I | 5357998 |

| Pyrethrin II | 10203 |

| Cinerin I | 8846 |

| Cinerin II | 8847 |

| Jasmolin I | 6433236 |

| (E)-β-farnesene | 5281515 |

| Jasmonic acid | 5280360 |

Data Tables

Based on the search results, here is a table summarizing the relative proportions of the six pyrethrins in a typical extract:

| Pyrethrin Component | Typical Proportion in Extract (%) maxapress.comresearchgate.net |

| Pyrethrin I | 19.0 - 24.7 |

| Pyrethrin II | 17.5 - 25.3 |

| Cinerin I | 3.7 - 19.0 |

| Cinerin II | 5.8 - 11.7 |

| Jasmolin I | 2.0 - 8.0 |

| Jasmolin II | 2.0 - 8.0 |

Note: Proportions can vary depending on the source and extraction method. maxapress.comresearchgate.net

Environmental Fate and Degradation in Agroecosystems

The environmental fate of Jasmolin II, as a component of natural pyrethrins, is characterized by relatively rapid degradation in various environmental compartments within agroecosystems. This limited persistence contributes to a lower risk of long-term environmental contamination compared to more stable pesticides pareto.go.tzplantaanalytica.comrovensanext.com. The primary routes of dissipation include photolysis and biodegradation epa.gov.

Photolability and Biodegradability

Jasmolin II and other pyrethrins are known to be photolabile, meaning they degrade rapidly when exposed to sunlight pareto.go.tznih.govepa.govcdc.gov. This photodegradation occurs in water, on soil surfaces, and on plant surfaces epa.govorst.edu. Half-lives for pyrethrins due to photolysis can be less than one day in both water and soil epa.gov. For instance, pyrethrin I, a related compound, has reported half-lives of 11.8 hours in water and 12.9 hours on soil surfaces in the presence of sunlight orst.edu.

Biodegradation is another significant pathway for the breakdown of Jasmolin II in the environment nih.govrovensanext.comcdc.gov. Microorganisms in soil and water readily degrade pyrethrins rovensanext.comcdc.govorst.edu. Aerobic soil metabolism is a key route of dissipation epa.gov. While specific biodegradation data for Jasmolin II can be limited, the pyrethrin class of insecticides is generally considered to biodegrade readily by environmental microorganisms nih.gov. Aerobic soil half-lives for pyrethrins have been reported between 2.2 and 9.5 days orst.edu. Some studies indicate even shorter half-lives of 1-2 hours in soil application studies exposed to sunlight pareto.go.tzagriculturejournal.in. Degradation also occurs in water bodies through microbial action, with half-lives reported as less than 8 hours in aerobic water systems publications.gc.ca.

Hydrolysis can also contribute to the degradation of pyrethrins, particularly under alkaline conditions epa.govcdc.gov. The hydrolysis half-life for cinerin II, a related pyrethrin II compound, is estimated to be 2.0 years at pH 8, but significantly longer (20 years) at pH 7 nih.gov.

The rapid degradation of Jasmolin II through photolysis and biodegradation minimizes its persistence in the environment, which is a key factor in its favorable environmental profile pareto.go.tzplantaanalytica.comrovensanext.com.

Adsorption and Volatilization in Soil and Water

Jasmolin II, like other pyrethrins, tends to adsorb strongly to soil particles epa.govcdc.gov. This strong adsorption limits its mobility in soil, resulting in a low potential for leaching into groundwater epa.govcdc.govpublications.gc.ca. In field studies, pyrethrins were not detected below a soil depth of 15 centimeters orst.edu. The estimated organic carbon normalized partition coefficient (Koc) values for pyrethrins are generally high, ranging from 12,400 to 37,840, further indicating their strong adsorption to soil surfaces epa.gov. Cinerin II, a related compound, has an estimated Koc of 1600, suggesting low mobility nih.gov. The GUS (Groundwater Ubiquity Score) leaching potential index for Jasmolin II is calculated as -0.47, indicating low leachability herts.ac.uk.

Volatilization from soil and water surfaces is not expected to be a significant fate process for Jasmolin II nih.govnih.gov. Pyrethrins have low to moderate vapor pressures and low Henry's Law constants . The estimated Henry's Law constant for cinerin II is 9.2X10⁻¹⁰ atm-cu m/mole, which suggests that volatilization from moist soil or water surfaces is not an important fate process nih.gov. While pyrethrins have the potential to volatilize from water and moist soils due to their estimated Henry's Law constants, this potential is mitigated by their sorption to soils and sediment in natural aqueous systems .

Despite their low potential for volatilization, pyrethrins can enter water bodies through spray drift or runoff events, particularly when accompanied by soil erosion epa.govorst.edu. Once in water, they quickly adsorb to suspended solids and partition into sediment epa.govpublications.gc.ca.

Here is a summary of some environmental fate parameters for Jasmolin II and related pyrethrins:

| Parameter | Value (Jasmolin II/Pyrethrins) | Notes | Source(s) |

| Aerobic Soil Half-life (DT₅₀) | 2.2 - 9.5 days (Pyrethrins) | Rapid microbial degradation | orst.edu |

| Aerobic Soil Half-life (DT₅₀) | <5 days (Pyrethrins) | Depends on soil type | publications.gc.ca |

| Field Soil Half-life | <1 day (Pyrethrins) | Non-persistent in field studies | publications.gc.ca |

| Photolysis Half-life (Soil) | <1 day (Pyrethrins) | Rapid on soil surfaces exposed to sunlight | epa.gov |

| Photolysis Half-life (Water) | <1 day (Pyrethrins) | Rapid in water exposed to sunlight | epa.gov |

| Aerobic Water Half-life | <8 hours (Pyrethrins) | Microbial degradation | publications.gc.ca |

| Adsorption (Koc) | 12,400 - 37,840 (Pyrethrins) | Strong adsorption to soil surfaces | epa.gov |

| Adsorption (Koc) | 1600 (Cinerin II) | Estimated, suggests low mobility | nih.gov |

| GUS Leaching Potential Index | -0.47 (Jasmolin II) | Calculated, indicates low leachability | herts.ac.uk |

| Volatilization from Soil | Not expected to be important | Based on estimated Henry's Law constant | nih.govnih.gov |

| Volatilization from Water | Not expected to be important | Based on estimated Henry's Law constant | nih.govnih.gov |

Note: Data for Jasmolin II is often presented within the context of total pyrethrins or by using data from structurally similar compounds like Cinerin II or Pyrethrin I due to the nature of pyrethrum extract as a mixture.

Advances in Jasmolin Ii Research and Future Directions

Metabolic Engineering and Synthetic Biology for Enhanced Production

The natural abundance of pyrethrins (B594832) in T. cinerariifolium flowers is relatively low, typically ranging from 0.36% to 1.3% in wild populations, although cultivated varieties can show higher levels. maxapress.com This limitation drives research into metabolic engineering and synthetic biology approaches to increase Jasmolin II production.

One promising strategy involves the heterologous expression of the pyrethrin biosynthetic pathway genes in alternative host organisms, such as microorganisms or other plants. This approach aims to create "metabolic cell factories" capable of producing pyrethrins more efficiently and on a larger scale than traditional cultivation and extraction methods. researchgate.net Studies have explored the expression of genes involved in the biosynthesis of the pyrethrin acid moiety, such as trans-chrysanthemyl diphosphate (B83284) synthase (TcCDS), in heterologous systems like Nicotiana benthamiana. oup.comnih.gov Engineering of tomato type VI glandular trichomes has also been investigated as an alternative platform for the biosynthesis of trans-chrysanthemic acid, a precursor to the acid moiety found in Type II pyrethrins like Jasmolin II. researchgate.netresearchgate.net

Efforts are underway to fully elucidate and optimize the complex biosynthetic pathway of pyrethrins, which involves intermediates from both the plastidial 1-deoxy-D-xylulose-5-phosphate (DXP) terpenoid pathway and the octadecanoid pathway. nih.gov While significant progress has been made in identifying genes and enzymes involved in the synthesis of the acid moieties (trans-chrysanthemic acid and pyrethric acid) and some alcohol moieties (jasmolone and pyrethrolone), the complete pathway, particularly the synthesis of cinerolone, is still being investigated. nih.gov Understanding the regulatory mechanisms and identifying key enzymes and transporters within the pathway, such as ABC transporters involved in moving precursors and products, are crucial for optimizing yield through metabolic engineering. mdpi.com Coexpression analysis has been instrumental in identifying candidate genes involved in the biosynthesis. oup.comoup.com

Heterologous Expression in Microorganisms or Other Plants

Development of Jasmolin II Analogs and Derivatives

The structural complexity of natural pyrethrins, including Jasmolin II, has inspired the development of synthetic analogs known as pyrethroids. Research continues to focus on creating novel Jasmolin II analogs and derivatives with potentially improved insecticidal activity, stability, or altered target specificity.

Strategies for Mitigating Insect Resistance

The repeated use of insecticides can lead to the evolution of resistance in insect populations, posing a significant challenge to pest management. nih.gov While natural pyrethrins are considered to have a lower propensity for inducing resistance compared to some synthetic pyrethroids due to the complexity of the mixture, resistance can still occur. maxapress.compareto.go.tz

Strategies for mitigating insect resistance to pyrethrins, and by extension Jasmolin II, involve understanding the mechanisms of resistance, which primarily include metabolic resistance (enhanced detoxification by enzymes like cytochrome P450 monooxygenases, esterases, and glutathione (B108866) S-transferases) and target-site resistance (mutations in the sodium channel). nih.govmbimph.com Integrated Pest Management (IPM) approaches, which combine chemical, biological, and cultural control methods, are crucial for delaying the onset and spread of resistance. mbimph.com Rotation of insecticides with different modes of action is also a key strategy. mbimph.com The inherent multi-component nature of natural pyrethrins may contribute to their lower resistance potential compared to single-compound insecticides. pareto.go.tz

Interdisciplinary Research Approaches

Advancing the understanding and application of Jasmolin II and other pyrethrins necessitates interdisciplinary research approaches. This involves collaborations between chemists, biologists, geneticists, entomologists, and agricultural scientists. For instance, coexpression analysis of genes involved in pyrethrin biosynthesis requires expertise in plant molecular biology and bioinformatics. mdpi.comoup.com Developing metabolic engineering strategies involves synthetic biology and microbial fermentation or plant biotechnology. researchgate.netnih.gov Studying insect resistance mechanisms requires entomological and biochemical expertise. nih.govmbimph.com Furthermore, optimizing extraction methods and formulations involves chemical engineering. researchgate.net Interdisciplinary efforts are also vital for exploring new applications and ensuring the sustainable use of pyrethrins in pest control.

Integration of Omics Technologies (Genomics, Transcriptomics, Proteomics)

Studies on T. cinerariifolium have utilized transcriptomics to identify genes involved in pyrethrin biosynthesis, revealing differential gene expression patterns in various plant tissues and at different developmental stages. mdpi.commdpi.com For instance, research has analyzed gene expression related to pyrethrin synthesis in stems and flowers, highlighting the coordinated regulation of pathways involved. mdpi.com The alcohol moiety of pyrethrins, including the precursor for jasmolone (which forms jasmolin I and II), is derived from the jasmonic acid (JA) biosynthetic pathway. mdpi.com Transcriptomic analysis has shown similar expression patterns between endogenous JAs and pyrethrin synthesis-related genes, suggesting coordinated regulation. mdpi.com

Future research could leverage integrated omics technologies to:

Identify novel genes and enzymes specifically involved in the later stages of Jasmolin II biosynthesis.

Understand the regulatory networks controlling Jasmolin II production at different developmental stages and in response to environmental cues.

Characterize the proteins involved in the transport and storage of Jasmolin II within the plant.

Compare the omics profiles of different Tanacetum species or varieties with varying Jasmolin II content to identify key genetic and molecular determinants of its production.

Computational Modeling and In Silico Analysis

Computational modeling and in silico analysis play an increasingly important role in modern scientific research, offering cost-effective and rapid ways to study molecular properties, interactions, and biological processes. premier-research.combbau.ac.inresearchgate.net These methods complement experimental approaches by providing predictive capabilities and insights at a molecular level. bbau.ac.inresearchgate.net

In the context of Jasmolin II and other pyrethrins, computational methods can be applied to:

Predict molecular properties: In silico tools can estimate physicochemical properties of Jasmolin II, such as XLogP3 and molecular mass, which are available in databases like PubChem. nih.govuni.lu Predicted collision cross-section values for Jasmolin II adducts have also been calculated using computational methods. uni.lu

Study interactions: Computational modeling can be used to study the interaction of Jasmolin II with biological targets, such as insect nervous systems, although specific studies on Jasmolin II were not detailed. Pyrethrins are known to affect the nicotinic acetylcholine (B1216132) receptor. nih.gov

Analyze metabolic pathways: In silico analysis can aid in understanding the complex biosynthetic pathway of pyrethrins, including the steps leading to Jasmolin II. bbau.ac.in While the full pathway is not completely resolved, computational approaches can help in analyzing potential enzymatic reactions and intermediates. researchgate.net

Predict environmental fate: Computational models can estimate the environmental behavior of Jasmolin II, such as its adsorption to soil or sediment and potential for bioconcentration, based on its chemical properties. nih.gov Natural pyrethrins are generally known to degrade readily in the environment via photolysis, hydrolysis, and biodegradation. cdc.gov

Assess toxicity: In silico toxicity prediction tools, such as ProTox-II, have been used to evaluate the potential toxicity endpoints of various compounds, including Jasmolin II, as part of the pyrethrin family. researchgate.net These tools can predict endpoints like acute toxicity, mutagenicity, and activity on nuclear receptor signaling pathways. researchgate.net For example, Jasmolin II was predicted to be active in nrf2/ARE and HSE pathways and observed as mutagenic active in one study using ProTox-II. researchgate.net

Data Table: In Silico Toxicity Predictions for Jasmolin II (Example based on Search Results)

| Endpoint/Pathway | Prediction (Example) | Source (Based on Search) |

| Acute Oral Toxicity | Not specified | researchgate.net |

| Mutagenicity | Active | researchgate.net |

| nrf2/ARE pathway | Active | researchgate.net |

| HSE pathway | Active | researchgate.net |

| Carcinogenicity | Not specified | researchgate.net |

| Immunotoxicity | Not specified | researchgate.net |

Note: The specific quantitative predictions for Jasmolin II across all endpoints were not fully detailed in the search snippets, but the table illustrates the type of data generated by in silico toxicity analysis tools mentioned.

More detailed simulations of Jasmolin II interaction with insect neuronal targets to understand its mode of action at a molecular level.

Developing predictive models for optimizing the production of Jasmolin II in Tanacetum plants or heterologous expression systems.

Utilizing in silico methods to design novel Jasmolin II analogs with improved stability or efficacy.

Applying advanced machine learning algorithms to analyze large-scale omics datasets and predict key genes or proteins involved in Jasmolin II biosynthesis and regulation.

Addressing Knowledge Gaps in Biosynthesis and Ecological Roles

Despite significant research into pyrethrins, including Jasmolin II, several knowledge gaps remain, particularly concerning their complete biosynthetic pathway and their precise ecological roles beyond insect defense.

Biosynthesis Knowledge Gaps: While the general outline of pyrethrin biosynthesis is known, involving the esterification of acid and alcohol moieties, the specific steps and enzymes involved in the formation of each of the six pyrethrins, including Jasmolin II, are not fully elucidated. researchgate.netmdpi.commdpi.com The alcohol moiety of pyrethrins is derived from the oxylipin pathway, partially aligned with the jasmonic acid pathway, but the exact precursors and enzymatic conversions leading to jasmolone (the alcohol component of jasmolin I and II) require further investigation. researchgate.netmdpi.comresearchgate.netscispace.com Studies suggest that cis-jasmone is a precursor to pyrethrolone (B1236646), but its own precursor remains unclear, and the pathway to jasmolone might involve intermediates like OPDA and iso-OPDA, but not necessarily the entire JA pathway. researchgate.netscispace.com

Furthermore, the regulation of the pyrethrin biosynthetic pathway is complex and not fully understood. researchgate.netresearchgate.net While some transcription factors like TcWRKY75 have been identified as influencing pyrethrin content, the complete regulatory network orchestrating the expression of biosynthesis genes is still being mapped. researchgate.net The spatial and temporal regulation of biosynthesis, particularly the transport of precursors and the location of esterification within the plant tissues (e.g., trichomes and pericarp), also presents areas for further research. researchgate.net

Ecological Role Knowledge Gaps: The primary ecological role of pyrethrins, including Jasmolin II, is widely accepted to be plant defense against insects due to their potent insecticidal properties. researchgate.netmdpi.com However, their broader ecological interactions and roles are less understood.

Knowledge gaps in the ecological roles of Jasmolin II and pyrethrins include:

Impact on non-target organisms: While pyrethrins are considered relatively safe for mammals, their effects on a wide range of non-target organisms in the environment, such as beneficial insects, soil microorganisms, and aquatic life, require more comprehensive assessment. mdpi.comcdc.gov Although some studies indicate toxicity to fish and bees, the full spectrum of effects and the concentrations at which they occur in natural settings need further investigation. cdc.gov

Role in plant-plant interactions: It is unclear if Jasmolin II or other pyrethrins play a role in plant-plant communication or defense against other plant pathogens beyond insects.

Environmental fate and impact of metabolites: While natural pyrethrins are known to degrade relatively quickly, the specific degradation pathways of Jasmolin II in different environmental compartments (soil, water, air) and the potential bioactivity or toxicity of its breakdown products are not fully characterized. mdpi.comcdc.gov This is crucial for assessing the true environmental impact of using pyrethrum-based products. mdpi.com

Influence of environmental factors on production: The extent to which environmental factors like temperature, light, and water availability influence the production and concentration of Jasmolin II in Tanacetum cinerariifolium needs further study to optimize cultivation and understand natural variations.

Addressing these knowledge gaps requires a combination of advanced analytical techniques, genetic and molecular biology approaches, ecological field studies, and computational modeling. Elucidating the complete biosynthetic pathway could pave the way for metabolic engineering to enhance Jasmolin II production. Understanding the full ecological impact is essential for the sustainable use of pyrethrum-based insecticides and for assessing the role of Jasmolin II in the natural environment.

Q & A

Q. What analytical techniques are recommended to differentiate Jasmolin II from its structural isomers (e.g., Jasmolin I) in natural extracts?

To distinguish Jasmolin II from its isomers, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for separation and molecular identification. Nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR) can resolve structural differences in functional groups, such as ester linkages or cyclopropane rings. Cross-validate results with gas chromatography-mass spectrometry (GC-MS) for volatile derivatives. Ensure purity checks via melting point analysis and optical rotation measurements for stereochemical confirmation .

Q. How should researchers design experiments to isolate Jasmolin II from Chrysanthemum cinerariafolium while minimizing degradation?

Use cold extraction methods (e.g., maceration at 4°C) with non-polar solvents (hexane or ethyl acetate) to preserve labile functional groups. Optimize pH (5.0–6.5) to prevent hydrolysis of ester bonds. Monitor degradation using UV-Vis spectroscopy at 225–250 nm. Include inert atmospheres (N) during solvent evaporation to avoid oxidation. Document protocols in alignment with REACH guidelines for multi-constituent substances .

Q. What are the key challenges in quantifying Jasmolin II in mixed pyrethrin formulations, and how can they be addressed?

Co-elution with pyrethrins (e.g., cinerins) in chromatographic methods is a primary challenge. Use reverse-phase HPLC with gradient elution (acetonitrile/water) and diode-array detection (DAD) for baseline separation. Calibrate with certified reference materials and apply chemometric analysis (e.g., principal component analysis) to resolve overlapping peaks. Validate methods per ICH guidelines for accuracy (±2% RSD) and linearity (R > 0.998) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Jasmolin II across studies?

Discrepancies often arise from variations in purity thresholds (≥95% vs. 80%) or biological assay conditions (e.g., cell line specificity). Conduct meta-analyses to normalize data against standardized controls (e.g., LD in Drosophila models). Replicate studies under controlled parameters (temperature, solvent polarity) and validate via dose-response curves . Cross-reference purity data with -NMR integration and LC-MS chromatograms to rule out impurity interference .

Q. What methodological frameworks are recommended for synthesizing Jasmolin II analogs with enhanced stability?

Adopt a retrosynthetic approach focusing on cyclopropane ring preservation. Use microwave-assisted synthesis to reduce reaction times and minimize thermal degradation. Introduce stabilizing substituents (e.g., trifluoromethyl groups) via Pd-catalyzed cross-coupling . Characterize intermediates via Fourier-transform infrared spectroscopy (FTIR) for functional group tracking. Optimize reaction yields using Design of Experiments (DoE) to assess temperature, catalyst loading, and solvent effects .

Q. How can researchers align Jasmolin II findings with broader literature while addressing methodological gaps?

Perform systematic reviews to map existing studies against your experimental parameters (e.g., extraction solvents, assay models). Use PRISMA guidelines to identify biases or data gaps. For novel findings, contextualize results using comparative tables highlighting key variables (e.g., bioactivity IC values vs. structural analogs). Discuss discrepancies in the context of reaction mass definitions under REACH, particularly for multi-constituent substances .

Q. What strategies mitigate Jasmolin II’s instability during long-term storage in bioassay studies?

Store isolates in amber vials under argon at −80°C to prevent photolytic and oxidative degradation. Use lyophilization for solvent-free preservation and reconstitute in anhydrous DMSO immediately before assays. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic LC-MS checks. For in vivo studies, encapsulate Jasmolin II in liposomal formulations to enhance shelf life .

Methodological Best Practices

- Replication: Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) when documenting experimental protocols. Include raw chromatograms, spectral data, and statistical codes in supplementary materials .

- Ethical Compliance: For studies involving human/animal subjects, adhere to informed consent frameworks and disclose specimen-handling protocols per institutional review boards (IRBs) .

- Literature Synthesis: Use Boolean search strings (e.g., "Jasmolin II AND stability NOT commercial") in databases like PubMed and SciFinder to filter academic sources. Avoid tertiary sources like .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.